

# Spectroscopic Profile of Drospirenone 6-ene: A Technical Overview

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## Compound of Interest

Compound Name: *Drospirenone 6-ene*

Cat. No.: *B195100*

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This technical guide provides a summary of the available spectroscopic data for **Drospirenone 6-ene** (CAS: 67372-69-4), a known impurity and degradation product of the synthetic progestin, Drospirenone. **Drospirenone 6-ene**, also referred to as  $\Delta^6$ -Drospirenone or Drospirenone Impurity D, is significant in the quality control and stability testing of Drospirenone-containing pharmaceutical products.<sup>[1][2][3]</sup> This document compiles the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>28</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	352.47 g/mol	<a href="#">[4]</a>
IUPAC Name	(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0 <sup>2</sup> , <sup>7</sup> .0 <sup>3</sup> , <sup>5</sup> .0 <sup>11</sup> , <sup>16</sup> ]octadeca-15,17-diene]-2,14'-dione	<a href="#">[1]</a>
Synonyms	Drospirenone impurity D, delta6-Drospirenone, Δ <sup>6</sup> -Drospirenone	<a href="#">[1]</a>

## Spectroscopic Data

The following tables summarize the available spectroscopic data for **Drospirenone 6-ene**. It is important to note that a complete, high-resolution dataset with full spectral assignments is not readily available in the public domain. The data presented here is primarily derived from a study on the forced degradation of Drospirenone by Sutar et al. (2020) and a commercially available Certificate of Analysis for Drospirenone EP Impurity D.[\[5\]](#)[\[6\]](#)

### Mass Spectrometry (MS)

The mass spectrometry data confirms the molecular weight of **Drospirenone 6-ene**.

m/z	Ion	Source
353.14	[M+H] <sup>+</sup>	<a href="#">[5]</a>
353.19	[M+H] <sup>+</sup>	<a href="#">[6]</a>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The available <sup>1</sup>H NMR data is limited. The following interpretations are based on the study by Sutar et al. (2020) and a representative spectrum from a Certificate of Analysis.[\[5\]](#)[\[6\]](#) A

comprehensive assignment of all proton and carbon signals requires further investigation.

$^1\text{H}$  NMR (400 MHz, Dichloromethane- $\text{d}_2$ ) - Partial Interpretation[5]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
4.8	-	$\text{CH}_3$ (Note: This reported value is atypical for a methyl group and may be a typographical error in the source)
0.5 - 2.0	-	Steroidal CH

$^{13}\text{C}$  NMR

No experimental  $^{13}\text{C}$  NMR data for **Drospirenone 6-ene** was found in the searched literature.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is from the analysis of the acidic degradation product of Drospirenone.[5]

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group Assignment | |---|---|---| | 2969 | C-H stretching (alkane) | | 1675 | C=O stretching |

## Experimental Protocols

The following protocols are based on the methodology reported by Sutar et al. (2020) for the generation and characterization of **Drospirenone 6-ene** as an acid-catalyzed degradation product of Drospirenone.[5]

### Preparation of Drospirenone 6-ene (Acid Degradation)

- **Dissolution:** A precisely weighed quantity of 3 mg of Drospirenone was dissolved in a small amount of methanol.
- **Acid Hydrolysis:** 3 ml of 1 N hydrochloric acid (HCl) was added to the solution.

- **Reflux:** The resulting solution was refluxed in a round-bottom flask on a temperature-controlled water bath at 80°C for 1 hour.
- **Cooling and Dilution:** The flask was removed from the water bath, allowed to cool to room temperature, and the volume was made up to 10 ml with methanol.
- **Isolation:** The major degradation product, **Drospirenone 6-ene**, was isolated from the reaction mixture using preparative High-Performance Thin-Layer Chromatography (HPTLC).

## Spectroscopic Analysis

- **Infrared (IR) Spectroscopy**
  - **Instrument:** Shimadzu FT-IR PC infrared spectrophotometer.
  - **Sample Preparation:** The isolated compound was mixed with potassium bromide (KBr) to form a pellet.
  - **Acquisition Range:** 4000 to 400  $\text{cm}^{-1}$ .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy**
  - **Instrument:** Bruker spectrometer.
  - **Frequency:** 400 MHz for  $^1\text{H}$  NMR.
  - **Solvent:** Dichloromethane (DCM).
- **Mass Spectrometry (MS)**
  - **Instrument:** DI Shimadzu QP-2010 Plus.
  - **Ionization:** The specific ionization method was not detailed in the source.

## Experimental Workflow

The following diagram illustrates the workflow for the isolation and spectroscopic characterization of **Drospirenone 6-ene** from its parent compound, Drospirenone.

Caption: Experimental workflow for the generation and spectroscopic analysis of **Drospirenone 6-ene**.

## Conclusion

This technical guide consolidates the currently available spectroscopic data for **Drospirenone 6-ene**. While the mass spectrometric data corroborates the identity of the compound, the NMR and IR data are not fully detailed in the public literature. The provided experimental protocols offer a basis for the generation and analysis of this impurity for research and quality control purposes. Further studies would be beneficial to provide a more complete spectroscopic characterization, including comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignments and a detailed IR peak table.

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## References

- 1. Drospirenone 6-ene | C<sub>23</sub>H<sub>28</sub>O<sub>3</sub> | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [precision.fda.gov]
- 5. ijper.org [ijper.org]
- 6. esschemco.com [esschemco.com]
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